molecular formula C10H11NS B8327618 6-ethylsulfanyl-1H-indole

6-ethylsulfanyl-1H-indole

Cat. No. B8327618
M. Wt: 177.27 g/mol
InChI Key: KBMYQVPIGRMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772271B2

Procedure details

To a mixture of 6-ethylsulfanyl-1H-indole (2.75 g, 15.54 mmol) in DMF (20 mL) was added chlorosulfonyl isocyante dropwise at −30° C. The temperature was raised to 0° C. after addition and stirred for 30 minutes. The mixture was partitioned between EtOAc and water. The organic layer was washed with water, brine, dried over Mg2SO4, concentrated and purified on silica gel (CH2Cl2) to provide 6-ethylsulfanyl-1H-indole-3-carbonitrile (3.25 g, 84%) as a white solid.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1)[CH3:2].[CH3:13][N:14](C=O)C>>[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([C:13]#[N:14])=[CH:9][NH:10]2)=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)SC1=CC=C2C=CNC2=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added chlorosulfonyl isocyante dropwise at −30° C
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)SC1=CC=C2C(=CNC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.